molecular formula C7H9NO B13404833 2-Methoxy-d3-aniline-d4

2-Methoxy-d3-aniline-d4

Cat. No.: B13404833
M. Wt: 130.20 g/mol
InChI Key: VMPITZXILSNTON-IFEBORGTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-d3-aniline-d4 typically involves the deuteration of 2-methoxyaniline. This process can be achieved through various methods, including the use of deuterated reagents or catalysts that facilitate the exchange of hydrogen atoms with deuterium. One common method involves the reaction of 2-methoxyaniline with deuterated methanol in the presence of a deuterium exchange catalyst .

Industrial Production Methods

Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves large-scale deuteration reactions under controlled conditions to ensure high purity and yield of the deuterated product. The final product is then purified using techniques such as distillation or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-d3-aniline-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-d3-aniline-d4 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Methoxy-d3-aniline-d4 is primarily related to its role as a tracer in various chemical and biological processes. The deuterium atoms in the compound allow researchers to track its movement and transformation through different pathways. This helps in understanding the molecular targets and pathways involved in the reactions and processes being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly useful in tracing studies. This isotopic labeling provides a distinct advantage in research applications where tracking the movement and transformation of the compound is crucial .

Properties

Molecular Formula

C7H9NO

Molecular Weight

130.20 g/mol

IUPAC Name

N,N,3,4-tetradeuterio-2-(trideuteriomethoxy)aniline

InChI

InChI=1S/C7H9NO/c1-9-7-5-3-2-4-6(7)8/h2-5H,8H2,1H3/i1D3,3D,5D/hD2

InChI Key

VMPITZXILSNTON-IFEBORGTSA-N

Isomeric SMILES

[2H]C1=CC=C(C(=C1[2H])OC([2H])([2H])[2H])N([2H])[2H]

Canonical SMILES

COC1=CC=CC=C1N

Origin of Product

United States

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